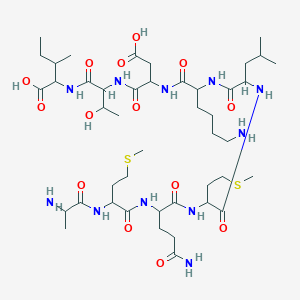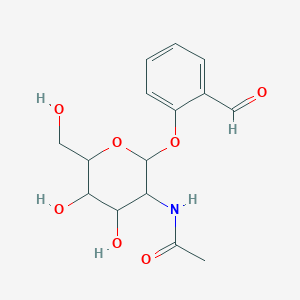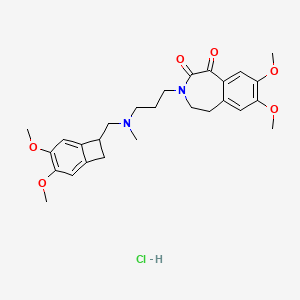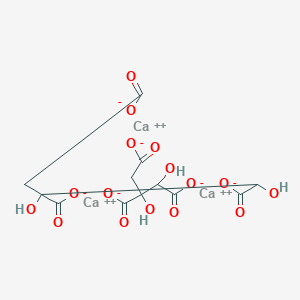
H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” is a peptide composed of nine amino acids: alanine, methionine, glutamine, methionine, leucine, lysine, aspartic acid, threonine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
Peptides like “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” are used as model compounds to study peptide synthesis, folding, and stability. They also serve as building blocks for designing novel materials and catalysts.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also be used as antigens to generate specific antibodies.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, and antimicrobial agents. Peptides are also used in vaccine development and as diagnostic tools.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and biodegradable materials. They also play a role in biotechnology applications, such as biosensors and bioseparations.
作用機序
The mechanism of action of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. These interactions can modulate signaling pathways, enzyme activity, and cellular functions. The specific molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.
類似化合物との比較
Similar Compounds
H-Ala-met-gln-met-leu-lys-asp-thr-ile-NH2: Similar sequence but with an amide group at the C-terminus.
H-Ala-met-gln-met-leu-lys-asp-thr-ile-OCH3: Similar sequence but with a methoxy group at the C-terminus.
H-Ala-met-gln-met-leu-lys-asp-thr-ile-COOH: Similar sequence but with a carboxyl group at the C-terminus.
Uniqueness
The uniqueness of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” lies in its specific sequence and the presence of a hydroxyl group at the C-terminus. This specific structure can influence its stability, solubility, and biological activity, making it distinct from other similar peptides.
特性
分子式 |
C44H79N11O14S2 |
|---|---|
分子量 |
1050.3 g/mol |
IUPAC名 |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C44H79N11O14S2/c1-9-23(4)34(44(68)69)54-43(67)35(25(6)56)55-42(66)31(21-33(58)59)53-37(61)26(12-10-11-17-45)49-41(65)30(20-22(2)3)52-40(64)29(16-19-71-8)51-38(62)27(13-14-32(47)57)50-39(63)28(15-18-70-7)48-36(60)24(5)46/h22-31,34-35,56H,9-21,45-46H2,1-8H3,(H2,47,57)(H,48,60)(H,49,65)(H,50,63)(H,51,62)(H,52,64)(H,53,61)(H,54,67)(H,55,66)(H,58,59)(H,68,69) |
InChIキー |
VPOLJMZMAKOJCW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)
![methyl 2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate](/img/structure/B12318445.png)




amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)

![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)



